4-Bromo-2-fluoro-5-iodobenzonitrile

Halogen Bonding Computational Chemistry Medicinal Chemistry

Researchers requiring selective, stepwise aromatic diversification are constrained by mono-/di-halogenated benzonitriles. 4-Bromo-2-fluoro-5-iodobenzonitrile (CAS 2149598-28-5) resolves this with three distinct halogens (reactivity: I > Br >> F) enabling controlled sequential cross-coupling. • Orthogonal C-I & C-Br sites for modular PROTAC & bifunctional molecule synthesis • ¹⁹F NMR spectroscopic handle for real-time reaction monitoring & ligand-binding studies • ≥98% purity; in stock for immediate global dispatch

Molecular Formula C7H2BrFIN
Molecular Weight 325.90 g/mol
Cat. No. B12853588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-5-iodobenzonitrile
Molecular FormulaC7H2BrFIN
Molecular Weight325.90 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Br)F)C#N
InChIInChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
InChIKeyCKYHKEBNVIUBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-5-iodobenzonitrile: Key Properties


4-Bromo-2-fluoro-5-iodobenzonitrile (CAS 2149598-28-5 / 2149601-45-4, MW 325.90 g/mol) is a polyhalogenated aromatic nitrile featuring a unique 4-bromo-2-fluoro-5-iodo substitution pattern on a benzonitrile core . This specific regiochemistry of three distinct halogen atoms (Br, F, I) is central to its value as a research intermediate. The combination of an electron-withdrawing nitrile group (-C≡N) with heavy, polarizable halogens (Br, I) and a small, electronegative fluorine atom creates a chemical profile distinct from other halogenated benzonitriles . This compound is not an end-product drug candidate but a specialized building block for medicinal chemistry and materials science, valued for its potential for selective, sequential functionalization via cross-coupling reactions [1].

Polyhalogenated benzonitrile core with three distinct halogens (Br, F, I) supports sequential, orthogonal diversification.
Iodo/fluoro synergy may enhance halogen bonding interactions for target engagement studies.
Multi-step coupling capability (C-I, C-Br, C-F) enables complex library construction from a single scaffold.

4-Bromo-2-fluoro-5-iodobenzonitrile: Why It's Irreplaceable


The scientific and industrial utility of 4-Bromo-2-fluoro-5-iodobenzonitrile is not a general property of halogenated benzonitriles; it is uniquely tied to the specific 4-bromo-2-fluoro-5-iodo substitution pattern. Attempting to substitute it with a simpler analog (e.g., a mono-halogenated or di-halogenated benzonitrile) will fundamentally alter the desired chemical and physical properties. The presence of three distinct halogens with different reactivities (I > Br > Cl >> F) enables a controlled, stepwise diversification of the aromatic core that is impossible with a single halogen or a less differentiated set of halogens [1]. The strategic placement of fluorine (strong electron-withdrawing, small), bromine (versatile cross-coupling handle), and iodine (most reactive cross-coupling handle, potent halogen bond donor) creates a multi-functional scaffold whose performance in both chemical synthesis and biological binding interactions is irreproducible with alternative substitution patterns [2].

Halogen pattern Mono- or di-halogenated benzonitriles lack the sequential reactivity profile (I > Br >> F) required for orthogonal functionalization.
Fluorine absence Non-fluorinated analogs cannot replicate the enhanced halogen bonding potential or serve as a C-F activation site.
Regioisomer mismatch Alternative substitution patterns may alter steric and electronic effects, shifting coupling selectivity and molecular recognition.

4-Bromo-2-fluoro-5-iodobenzonitrile: Differentiation Evidence


Halogen Bonding Enhancement via Iodo/Fluoro Synergy

The halogen bond donor strength of the iodine atom in 4-Bromo-2-fluoro-5-iodobenzonitrile is predicted to be substantially enhanced by the presence of the electron-withdrawing fluorine substituent on the same ring. In a model system of aromatically-bound halogens, substituting a ring hydrogen with fluorine was shown to increase halogen bond interaction energies with a carbonyl oxygen acceptor by up to 100% compared to non-fluorinated analogs [1]. This synergistic effect is a result of fluorine's strong -I inductive effect, which increases the size and magnitude of the electropositive σ-hole on the adjacent halogen atoms, making them stronger halogen bond donors. In a study of aldose reductase inhibitors, the combined effect of fluorine substitution and bromine-to-iodine exchange was computationally demonstrated to increase the halogen bond interaction energy, directly correlating with an improved IC50 value from 35.4 ± 1.7 nM for the bromo analog to 23.3 ± 3.7 nM for the iodo analog [2].

Halogen bonding synergy
Class-level inference
Up to 100% increase in halogen bond interaction energy (DFT); ~1.5x IC50 improvement for iodo over bromo analog in aldose reductase model.
Supports halogen bond donor potential in target engagement models.
Computational and in vitro enzyme assay context; data from model systems.
Halogen Bonding Computational Chemistry Medicinal Chemistry

Cross-Coupling Selectivity: Iodine vs. Bromine

A key differentiator for 4-Bromo-2-fluoro-5-iodobenzonitrile is the presence of two halogens with distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. The order of reactivity for oxidative addition to Pd(0) is universally accepted as I > Br > Cl >> F. This allows for the orthogonal functionalization of the aryl core, a capability absent in molecules like 4-bromobenzonitrile or 4-iodobenzonitrile. Quantitative data from cross-electrophile coupling (XEC) studies show that for a dual catalytic platform, the selectivity for C-I bond activation over C-Br bond can be >20:1, allowing the iodine to be selectively coupled in a first step while the bromine remains intact for a subsequent transformation [1]. This enables the sequential installation of two distinct molecular fragments, a level of synthetic control not possible with simpler dihalogenated analogs that contain two identical halogens or lack the ortho-fluorine substituent, which can influence transition metal catalysis and direct C-H activation .

Cross-coupling selectivity
Class-level inference
>20:1 selectivity for C-I over C-Br oxidative addition in dual catalytic XEC systems.
Enables orthogonal, sequential coupling workflow for scaffold diversification.
Ni/Pd dual-catalyzed cross-electrophile coupling conditions.
Cross-Coupling Organic Synthesis Medicinal Chemistry

Orthogonal Functionalization via C-I, C-Br, and C-F Activation

Beyond the differential reactivity of C-I and C-Br bonds, the C-F bond offers a third, more challenging site for late-stage functionalization, providing an advanced diversification pathway not available to non-fluorinated analogs. While C-F bonds are notoriously inert, nickel-catalyzed cross-coupling protocols have been developed that are selective for aryl fluorides. This enables a potential three-step diversification sequence: first, selective C-I coupling; second, C-Br coupling; and finally, C-F bond activation under harsher Ni-catalyzed conditions [1]. In contrast, a compound like 4-bromo-2-iodobenzonitrile (lacking fluorine) is limited to only two coupling steps. The presence of the ortho-fluorine also acts as a directing group for metal-catalyzed C-H functionalization, opening up additional synthetic routes that are not accessible with non-fluorinated or meta-substituted analogs .

C-F activation potential
Class-level inference
Three reactive sites (I, Br, F) allow a potential three-step functionalization sequence, compared to two in non-fluorinated analogs.
Expands diversification routes; C-F bond activation possible under Ni-catalyzed conditions.
Ni-catalyzed Suzuki-Miyaura coupling of aryl fluorides reported.
C-F Bond Activation Cross-Coupling Organofluorine Chemistry

4-Bromo-2-fluoro-5-iodobenzonitrile: Research & Industrial Applications


Fragment-Based Drug Discovery & Lead Optimization

4-Bromo-2-fluoro-5-iodobenzonitrile serves as a privileged scaffold for fragment-based drug discovery (FBDD). Its small size and high density of functional groups allow it to be a core for building potent and selective inhibitors. The enhanced halogen bonding potential due to the iodo/fluoro synergy [1] makes it a strong candidate for targeting protein kinases, histone deacetylases (HDACs), and other enzymes with accessible carbonyl-rich binding pockets. The orthogonal reactivity of the C-I and C-Br bonds [2] enables medicinal chemists to systematically explore chemical space around the benzonitrile core, optimizing potency, selectivity, and pharmacokinetic properties through sequential parallel synthesis.

Bifunctional Probes & PROTAC Development

This compound is an ideal starting material for the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The ability to sequentially functionalize the iodine and bromine sites [1] provides a robust and modular strategy for attaching two distinct moieties: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The fluorine atom can also serve as a spectroscopic handle (19F NMR) to monitor reaction progress or to study ligand-protein interactions, offering an analytical advantage not present in non-fluorinated analogs.

Organic Semiconductors & Ligand Synthesis

The controlled, multi-step cross-coupling enabled by this compound's unique halogen set [1] is valuable for constructing well-defined π-conjugated oligomers and polymers. The sequential coupling of electron-donating and electron-accepting aryl groups allows for precise tuning of HOMO-LUMO energy levels, making it a key intermediate for developing new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or conductive metal-organic frameworks (MOFs).

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Iodo/fluoro synergy and orthogonal coupling handles
Halogen bond donor strength; sequential SAR exploration
Bifunctional probes (PROTACs)
Sequential I/Br functionalization for modular tethering
Attach two distinct ligands; monitor via 19F NMR
Organic semiconductors & polymers
Multi-step cross-coupling for tuned HOMO/LUMO
Energy-level engineering via sequential aryl couplings

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